3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate pound>>3'-O-(4-Benzoyl)benzoyl ATP
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Overview
Description
2’,3’-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate (BzATP) is a synthetic derivative of adenosine triphosphate (ATP). It is widely recognized for its role as a potent agonist of the P2X7 receptor, a type of purinergic receptor that is activated by extracellular ATP . BzATP is known for its higher potency compared to ATP, making it a valuable tool in scientific research, particularly in studies involving purinergic signaling and receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
BzATP is synthesized through a multi-step chemical process. The synthesis typically involves the benzoylation of ATP, where the benzoylbenzoyl group is introduced to the ATP molecule. This process requires specific reagents and conditions to ensure the successful attachment of the benzoylbenzoyl group to the ATP molecule .
Industrial Production Methods
While detailed industrial production methods for BzATP are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, scaling up the quantities of reagents, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BzATP undergoes various chemical reactions, including:
Oxidation and Reduction: BzATP can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of BzATP include benzoyl chloride, ATP, and various solvents and catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the synthesis of BzATP is the compound itself, 2’,3’-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate. Other products may include by-products from incomplete reactions or side reactions, which are typically removed during purification .
Scientific Research Applications
BzATP has a wide range of applications in scientific research:
Chemistry: BzATP is used as a photoaffinity probe to study adenine nucleotide binding to ATPases.
Biology: It is employed in studies involving purinergic signaling, particularly in the activation of P2X7 receptors. .
Mechanism of Action
BzATP exerts its effects primarily through the activation of P2X7 receptors. These receptors are ATP-gated ion channels that mediate various physiological and pathological processes. Upon binding to the P2X7 receptor, BzATP induces the opening of the ion channel, allowing the influx of cations such as calcium and sodium. This leads to downstream signaling events, including the activation of inflammatory pathways and cell death mechanisms .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): The natural ligand for P2X receptors, but with lower potency compared to BzATP.
2’- and 3’-O-(4-Benzoyl)benzoyl ATP (Bz-ATP): Similar to BzATP but with variations in the position of the benzoylbenzoyl group.
Dibenzoyl-ATP (BzATP): Another synthetic derivative with similar properties but different structural modifications.
Uniqueness of BzATP
BzATP is unique due to its high potency and selectivity for P2X7 receptors. Its ability to induce strong receptor activation makes it a valuable tool in research, particularly in studies involving purinergic signaling and receptor pharmacology .
Biological Activity
3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate, commonly referred to as BzATP, is a potent purinergic receptor agonist primarily associated with P2X7 receptors. This compound is notable for its unique biological activities, including its role in modulating cellular responses and its application in various experimental contexts.
- Chemical Name : 2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate
- Molecular Formula : C24H24N5O15P3
- Molecular Weight : 1018.97 g/mol
- Solubility : Soluble in water
BzATP acts as an agonist at the P2X7 receptor, which is a subtype of purinergic receptors that are ligand-gated ion channels. Upon binding to these receptors, BzATP induces various intracellular signaling pathways leading to:
- Calcium Influx : Activation of P2X7 receptors results in the influx of calcium ions, which plays a critical role in various cellular processes including inflammation and cell death.
- Cytokine Release : BzATP has been shown to stimulate the release of pro-inflammatory cytokines such as IL-10 from microglia, suggesting its involvement in immune responses .
Inhibition of V-ATPase Activity
BzATP has been demonstrated to inhibit the activity of vacuolar ATPases (V-ATPases). Research indicates that BzATP modifies the B subunit of V-ATPase, leading to a noncovalent inhibition of ATP hydrolysis. This modification occurs rapidly and is linked to changes in kinetic characteristics .
Potency at P2X7 Receptors
BzATP exhibits significant potency at P2X7 receptors, with varying pEC(50) values depending on experimental conditions and species. For example, studies have reported pEC(50) values ranging from 4 to 6.5 for different species orthologues . The presence of serum albumin can affect the potency of BzATP, indicating that serum components may modulate its biological effects .
Case Studies and Research Findings
- Microglial Activation : In a study examining ATP's role in IL-10 expression from LPS-activated microglia, it was found that BzATP could induce IL-10 production in a dose-dependent manner. The maximal release was observed at specific concentrations of ATP analogs, highlighting BzATP's role in neuroinflammatory processes .
- Neural Progenitor Cells : BzATP has been shown to induce cytotoxic effects on murine neural progenitor cells while increasing caspase-3 activity, indicating its potential role in regulating cell survival and apoptosis .
- Photoaffinity Labeling : As a photoaffinity analog of ATP, BzATP has been utilized to explore nucleotide binding sites on various ATPases, providing insights into receptor-ligand interactions at a molecular level .
Summary Table of Biological Activities
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLYZBWRIBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N5O15P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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